1-[(5-methyl-2-furyl)methyl]azocane
Description
1-[(5-methyl-2-furyl)methyl]azocane is a heterocyclic organic compound featuring an eight-membered azocane ring (a saturated ring containing one nitrogen atom) substituted with a 5-methyl-2-furylmethyl group. This structure combines the conformational flexibility of the azocane ring with the aromatic and electronic properties of the furyl moiety, which may influence its physicochemical and biological behavior.
Properties
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]azocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-12-7-8-13(15-12)11-14-9-5-3-2-4-6-10-14/h7-8H,2-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBADXAKKDIFIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound 65: 1-(4-(Azocan-1-yl)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Structure : Features an azocane ring linked via a but-2-yn-1-yl chain to a methylxanthine core (theobromine derivative).
- Activity : Exhibits potent AChE inhibition (IC₅₀ = 0.089 μM), outperforming galantamine (IC₅₀ = 0.35 μM). The azocane substituent enhances binding affinity, likely due to its bulk and nitrogen lone-pair interactions with the enzyme’s active site .
- Comparison : Unlike 1-[(5-methyl-2-furyl)methyl]azocane, compound 65’s azocane is part of a longer alkynyl chain and integrated into a xanthine scaffold. This suggests that azocane’s positioning relative to the core structure critically impacts biological activity.
Compound 69: 7-(3-(Azocan-1-yl)-but-2-yn-1-yl)-theophylline Derivative
- Structure : Azocane is attached to a theophylline core via a propargyl chain.
- Activity : Demonstrates moderate AChE inhibition (IC₅₀ = 0.15 μM), weaker than compound 65 but still significant. The reduced activity compared to compound 65 highlights the sensitivity of AChE inhibition to substituent length and core structure .
Table 1: Comparison of Azocane-Containing AChE Inhibitors
Compounds with 5-Methyl-2-Furylmethyl Substituents
{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic Acid (CAS: 1022919-08-9)
- Structure : A piperazine derivative substituted with the same 5-methyl-2-furylmethyl group but linked to an acetic acid moiety.
- Comparison : The furylmethyl group in this compound is attached to a six-membered piperazine ring instead of an eight-membered azocane. Piperazine’s smaller ring size and additional nitrogen may alter solubility, hydrogen-bonding capacity, and target selectivity compared to azocane derivatives .
Table 2: Structural Comparison of Furylmethyl-Substituted Compounds
*Calculated based on formula C₁₁H₁₇NO.
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